(4-PHENETHYLPIPERAZINO)(4-PYRIDYL)METHANONE
Overview
Description
(4-PHENETHYLPIPERAZINO)(4-PYRIDYL)METHANONE is a compound belonging to the piperazine family, which is known for its diverse biological and pharmacological activities Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
The primary target of 1-isonicotinoyl-4-(2-phenylethyl)piperazine is the Aurora-A kinase . This kinase is part of the Aurora kinase family, which has been identified as a significant anticancer target for the treatment of human cancers .
Mode of Action
The compound interacts with its target, the Aurora-A kinase, by inhibiting its activity
Biochemical Pathways
The inhibition of Aurora-A kinase affects the pathways associated with cell division and growth . Aurora kinases play a crucial role in cell division, and their inhibition can lead to the prevention of cancer cell proliferation .
Result of Action
The inhibition of Aurora-A kinase by 1-isonicotinoyl-4-(2-phenylethyl)piperazine can lead to a decrease in cancer cell proliferation . This is due to the role of Aurora kinases in cell division. By inhibiting these kinases, the compound can potentially slow down or stop the growth of cancer cells .
Safety and Hazards
Piperazine can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle it with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area . The safety and hazards associated with the phenylethyl and isonicotinoyl components would depend on their specific chemical structures .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or interacting with specific domains of proteins .
Cellular Effects
Some piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-PHENETHYLPIPERAZINO)(4-PYRIDYL)METHANONE typically involves the reaction of isonicotinic acid with 4-(2-phenylethyl)piperazine. The process can be carried out under various conditions, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines isonicotinic acid, 4-(2-phenylethyl)piperazine, and other reagents to form the desired compound.
Ring opening of aziridines: This method involves the ring opening of aziridines with N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves catalytic synthesis methods. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-PHENETHYLPIPERAZINO)(4-PYRIDYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-PHENETHYLPIPERAZINO)(4-PYRIDYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine (mCPP): A piperazine derivative with central nervous system stimulant properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative commonly found in combination with other stimulants.
1-(2-phenylethyl)piperazine: A closely related compound with similar structural features.
Uniqueness
(4-PHENETHYLPIPERAZINO)(4-PYRIDYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isonicotinoyl group differentiates it from other piperazine derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
Properties
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(17-6-9-19-10-7-17)21-14-12-20(13-15-21)11-8-16-4-2-1-3-5-16/h1-7,9-10H,8,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNKHTFLRJZTDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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